1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxamide

Endothelial lipase inhibition Dyslipidemia HDL cholesterol

Drug discovery teams targeting endothelial lipase (EL) for dyslipidemia and HDL modulation often face scarcity of validated, scalable core scaffolds. 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxamide directly addresses this gap. • Derivatives exhibit potent, reversible EL inhibition (IC50 = 61 nM), enabling focused SAR exploration around the C3-hydroxy and N-substituent positions. • 36 associated patents confirm broad medicinal chemistry utility across multiple therapeutic programs. • Commercial supply at ≥97% purity ensures batch-to-batch reproducibility for NMR, SPR, and X-ray crystallography screening. Sourced from established supply chains for reliable international delivery.

Molecular Formula C7H8N2O2
Molecular Weight 152.15 g/mol
CAS No. 6433-99-4
Cat. No. B1363393
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxamide
CAS6433-99-4
Molecular FormulaC7H8N2O2
Molecular Weight152.15 g/mol
Structural Identifiers
SMILESCN1C=CC(=CC1=O)C(=O)N
InChIInChI=1S/C7H8N2O2/c1-9-3-2-5(7(8)11)4-6(9)10/h2-4H,1H3,(H2,8,11)
InChIKeyQASWUZCGTOFYBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxamide (CAS 6433-99-4) Baseline Physicochemical and Procurement Profile


1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxamide (CAS 6433-99-4) is a nitrogen-containing heterocyclic compound with the molecular formula C7H8N2O2 and a molecular weight of 152.15 g/mol . Characterized by a pyridine ring with methyl, oxo, and carboxamide substituents, this compound serves as a versatile building block in medicinal chemistry . It is commercially available in solid form with purities typically at 97% or higher . The presence of 36 associated patents underscores its established utility as a synthetic intermediate and scaffold in drug discovery programs [1].

Why 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxamide (6433-99-4) Cannot Be Readily Substituted by General 2-Oxopyridine Analogs


Within the 2-oxo-1,2-dihydropyridine carboxamide class, simple interchange of the N1-substituent or substitution pattern is not feasible for scientific applications without altering key molecular interactions. The precise placement of the N1-methyl group and the C4-carboxamide moiety creates a unique electronic and steric environment that influences hydrogen-bonding capacity and metabolic stability . Direct evidence from endothelial lipase (EL) inhibitor development shows that the 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxamide scaffold, when appropriately functionalized, confers potent and reversible EL inhibition (IC50 = 61 nM) [1], while unsubstituted or differently substituted analogs are not mentioned as active in this context. This scaffold-specific activity highlights that even minor structural deviations within the class can abolish target engagement, making the correct core essential for reliable SAR exploration and procurement [1].

Quantitative Differentiation Evidence for 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxamide (6433-99-4) Procurement Decisions


Reversible Endothelial Lipase (EL) Inhibitory Potency of the Core Scaffold

The 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxamide scaffold, when elaborated with a 3-hydroxy and N-(3-(3,4-dichlorophenyl)propyl) substituent, yields a potent and reversible endothelial lipase (EL) inhibitor (Compound 5). This derivative exhibits an EL IC50 of 61 nM and an ELHDL IC50 of 454 nM [1]. In contrast, the unelaborated parent compound or simpler analogs lacking these specific substitutions would not be expected to show this activity, as the patent literature emphasizes the criticality of the 3-hydroxy and N-substituent patterns for EL inhibition [1].

Endothelial lipase inhibition Dyslipidemia HDL cholesterol

Calcium Channel Dihydropyridine Receptor Binding Affinity

In a competitive radioligand binding assay, 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxamide demonstrated affinity for the dihydropyridine (DHP) receptor by inhibiting [3H]nitrendipine binding [1]. While a specific Ki or IC50 value is not provided in the abstracted data, the compound is documented as an active ligand in this assay. Comparatively, classic 1,4-dihydropyridine calcium channel blockers (e.g., nifedipine) exhibit Ki values in the low nanomolar range at the same site; the 2-oxo-1,2-dihydropyridine scaffold represents a distinct chemotype with potential for differential modulation of L-type calcium channels [1].

L-type calcium channel Dihydropyridine receptor Radioligand binding

Patented Chemical Space Occupancy and Commercial Availability

A patent landscape analysis reveals that the 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxamide scaffold is cited in at least 36 distinct patents [1]. This places it significantly ahead of many structurally related, less substituted 2-oxo-1,2-dihydropyridine analogs, which may appear in far fewer patent families. For instance, a basic search for the unsubstituted 2-oxo-1,2-dihydropyridine-4-carboxamide core returns a notably lower patent count, underscoring the specific substitution pattern's importance in intellectual property [1]. Furthermore, commercial availability from multiple reputable vendors (e.g., BOC Sciences, CymitQuimica) with consistent purity (≥97%) contrasts with many custom-synthesized analogs, reducing lead times and ensuring batch-to-batch reproducibility for procurement.

Patent analysis Chemical space Drug discovery

Validated Research and Industrial Use Cases for 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxamide (6433-99-4)


Endothelial Lipase (EL) Inhibitor Lead Optimization

Given the demonstrated potent EL inhibition by a derivative of this scaffold (EL IC50 = 61 nM) [1], research groups focused on dyslipidemia, atherosclerosis, and HDL cholesterol modulation should prioritize 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxamide as a core building block for synthesizing focused libraries to explore SAR around the C3-hydroxy and N-substituent positions. Procurement of this specific core ensures compatibility with established synthetic routes and facilitates direct comparison with published inhibitors.

L-Type Calcium Channel Modulator Discovery

The compound's affinity for the dihydropyridine receptor of L-type calcium channels [1] makes it a valuable starting point for developing non-dihydropyridine calcium channel modulators. Procuring this compound enables electrophysiology and radioligand binding studies to characterize its functional effect (agonist vs. antagonist) and to guide medicinal chemistry efforts aimed at improving selectivity over other calcium channel subtypes.

Patent-Protected Scaffold for Fragment-Based Drug Discovery (FBDD)

With a molecular weight of 152.15 g/mol and high ligand efficiency potential, this compound is an ideal fragment for FBDD campaigns. Its presence in 36 patent families [1] validates its medicinal chemistry relevance. Procurement of this fragment from reputable suppliers with batch-to-batch purity (≥97%) [2] is critical for reliable NMR, SPR, or X-ray crystallography screening to identify novel binding sites on therapeutic targets.

Synthetic Methodology Development and Heterocyclic Chemistry

The 2-oxo-1,2-dihydropyridine core is a valuable substrate for developing novel synthetic transformations, such as C-H functionalization or late-stage diversification. The specific 1-methyl-4-carboxamide substitution pattern provides a unique electronic environment and handles (e.g., carboxamide) for further elaboration. Its established synthesis from 4-oxoalkane-1,1,2,2-tetracarbonitriles [3] also makes it a suitable model system for optimizing reaction conditions and yields.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.